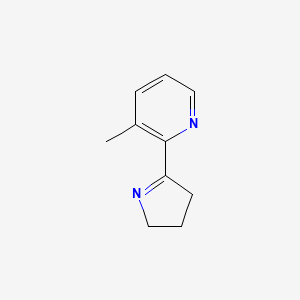

2-(3,4-Dihydro-2H-pyrrol-5-yl)-3-methylpyridine

Beschreibung

Chemical Identity and Nomenclature

2-(3,4-dihydro-2H-pyrrol-5-yl)-3-methylpyridine represents a sophisticated bicyclic heterocyclic compound characterized by the molecular formula C₁₀H₁₂N₂ and a molecular weight of 160.22 grams per mole. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, specifically designating the positional arrangement of both the dihydropyrrole substituent at the 2-position and the methyl group at the 3-position of the pyridine ring core. This precise nomenclature reflects the compound's structural complexity and distinguishes it from related isomeric forms that may exhibit different substitution patterns.

The chemical identifiers for this compound demonstrate the standardized approach to molecular characterization in modern chemical databases. The Chemical Abstracts Service registry number 1355225-37-4 provides a unique identifier for this specific molecular entity. The Molecular Design Limited number MFCD21086775 serves as an additional cataloging reference within chemical inventory systems. These standardized identifiers ensure accurate communication and identification within the global chemical research community, preventing confusion with structurally similar compounds that differ only in substitution patterns or stereochemistry.

The Simplified Molecular-Input Line-Entry System notation CC1=CC=CN=C1C1=NCCC1 provides a linear representation of the molecular structure that enables computer-based chemical information processing. This notation systematically describes the connectivity pattern starting from the methylated pyridine ring and proceeding through the dihydropyrrole moiety. The notation reveals the presence of two nitrogen atoms within the molecular framework, one serving as the pyridine ring heteroatom and the other functioning as the imine nitrogen in the dihydropyrrole system.

Table 1: Fundamental Chemical Identifiers

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₂N₂ |

| Molecular Weight | 160.22 g/mol |

| Chemical Abstracts Service Number | 1355225-37-4 |

| Molecular Design Limited Number | MFCD21086775 |

| International Union of Pure and Applied Chemistry Name | This compound |

| Simplified Molecular-Input Line-Entry System | CC1=CC=CN=C1C1=NCCC1 |

Structural Classification within Heterocyclic Chemistry

The structural architecture of this compound positions it within the broader classification of heterocyclic compounds, specifically as a member of the bicyclic nitrogen heterocycle family. Heterocyclic compounds constitute a fundamental class of organic molecules characterized by ring structures containing at least one atom other than carbon as a ring member. The classification system for heterocyclic compounds encompasses multiple organizational schemes based on ring size, heteroatom identity, degree of saturation, and structural complexity.

Within the established classification framework, this compound belongs to the category of mixed heterocyclic systems containing two distinct ring types. The pyridine component represents a six-membered aromatic heterocycle containing one nitrogen atom, classified as an azine according to systematic nomenclature principles. The pyridine ring system exhibits aromatic character, fulfilling the criteria for aromaticity including planarity, cyclic conjugation, and adherence to Hückel's rule with six π-electrons participating in the aromatic system. This aromatic character imparts stability to the molecular framework and influences the compound's chemical reactivity patterns.

The dihydropyrrole component represents a five-membered heterocycle in a partially saturated state, containing one nitrogen atom and exhibiting imine functionality. Unlike fully aromatic pyrrole systems, the dihydropyrrole moiety contains a saturated ethylene bridge, reducing the overall aromatic character of this ring system while maintaining the potential for tautomeric equilibria. This structural feature contributes to the compound's unique reactivity profile, particularly in nucleophilic addition reactions and potential ring-opening transformations.

The bicyclic nature of this compound places it within the category of fused or bridged heterocyclic systems, although the connection between the two rings occurs through a single carbon-carbon bond rather than through a shared edge or atom. This connectivity pattern allows for conformational flexibility around the inter-ring bond, potentially enabling the molecule to adopt various three-dimensional arrangements that may influence its interaction with biological targets or catalytic systems.

Table 2: Structural Classification Parameters

| Classification Category | Designation |

|---|---|

| Overall Class | Bicyclic Nitrogen Heterocycle |

| Ring System Type | Mixed Six-Membered/Five-Membered |

| Pyridine Component | Six-Membered Aromatic Azine |

| Dihydropyrrole Component | Five-Membered Partially Saturated Azole |

| Connectivity Pattern | Carbon-Carbon Bond Linkage |

| Nitrogen Content | Two Nitrogen Atoms |

| Saturation State | Mixed Aromatic/Non-Aromatic |

Historical Context in Pyridine Derivative Research

The development of pyridine derivative chemistry traces its origins to the mid-nineteenth century, establishing a foundation upon which modern compounds like this compound have emerged. The discovery of pyridine itself occurred in 1849 when Scottish scientist Thomas Anderson isolated this heterocyclic compound from the pyrolysis products of animal bones, initially recognizing its distinctive properties including water solubility and basic character. Anderson's nomenclature choice, derived from the Greek word "pyr" meaning fire, reflected the compound's origin from high-temperature decomposition processes.

The structural elucidation of pyridine required several decades of investigation, with Wilhelm Körner and James Dewar independently proposing the correct six-membered ring structure with one nitrogen atom in 1869 and 1871, respectively. Their proposals drew analogies between pyridine and benzene, suggesting that pyridine represented a benzene derivative with one carbon-hydrogen unit replaced by nitrogen. This structural understanding provided the conceptual framework for subsequent investigations into pyridine substitution patterns and derivative synthesis.

The first major advancement in pyridine derivative synthesis emerged in 1881 with Arthur Rudolf Hantzsch's development of the classical Hantzsch pyridine synthesis. This methodology employed β-keto acid derivatives, aldehydes, and ammonia or its salts to construct pyridine rings through a multi-component condensation reaction. The Hantzsch synthesis demonstrated the feasibility of preparing substituted pyridine derivatives with controlled substitution patterns, establishing a precedent for rational design of complex pyridine-containing molecules.

Industrial production of pyridine derivatives expanded significantly during the twentieth century, driven by applications in pharmaceutical, agrochemical, and materials science sectors. The recognition that pyridine-containing compounds constitute a major component of pharmaceutical agents, with approximately 59% of United States Food and Drug Administration-approved drugs containing nitrogen heterocycles, provided strong motivation for developing diverse synthetic approaches to pyridine derivatives. Contemporary synthetic methodologies have evolved to encompass cyclocondensation reactions, cyclization processes, cycloaddition transformations, and electrochemical approaches.

The specific development of bicyclic pyridine derivatives containing additional heterocyclic components represents a more recent advancement in heterocyclic chemistry. Compounds like this compound exemplify the modern approach to molecular design, combining multiple heterocyclic motifs within single molecular frameworks to achieve enhanced biological activity or synthetic utility. The emergence of such complex structures reflects advances in synthetic methodology, particularly in cross-coupling reactions, heterocycle formation strategies, and multi-component reaction systems that enable efficient construction of complex molecular architectures.

Eigenschaften

IUPAC Name |

2-(3,4-dihydro-2H-pyrrol-5-yl)-3-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-8-4-2-7-12-10(8)9-5-3-6-11-9/h2,4,7H,3,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWRHDQSMLHFACB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)C2=NCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr pyrrole synthesis is a common method for synthesizing 2-(3,4-Dihydro-2H-pyrrol-5-yl)-3-methylpyridine. This method involves reacting 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalytic amount of iron(III) chloride under mild conditions.

Synthesis of 3-Methyl-Pyridine from Formaldehyde, Paracetaldehyde, Ammonia, and Acetic Acid

3-methyl-pyridine can be synthesized using formaldehyde, paracetaldehyde, ammonia, and acetic acid with specific parameters. The reaction should take place under the following conditions:

- A reaction temperature of 260-300°C

- A molar ratio of formaldehyde and paracetaldehyde of 0.7-1.4 Mol/Mol

- An ammonia concentration of 10-20 weight percent

- An acetic acid concentration of 4-20 weight percent

- A paracetaldehyde concentration of 0.4-1.6 Mol/kg

- A retention time of 10-30 minutes for a continuous reaction and 10 minutes for a discontinuous reaction

- A reaction pressure of 30-130 bar

The reaction can occur in a reactor with efficient mixing, such as systems with stirring devices, continuous flow-through stirrer vessels, or discontinuous stirrer vessels.

Example 1

A continuous reaction in a 100-liter reactor with a high degree of mixing can be used. Pumps add a catalyst solution (a mixture of water, ammonia, and acetic acid) and the reactants (paracetaldehyde and formalin). 261 kg/h of catalyst solution (75 weight % water, 15 weight % ammonia, and 10 weight % acetic acid) are introduced into the reactor using high-pressure pumps. Simultaneously, 13 kg/h of paracetaldehyde and 26.8 kg/h of formalin solution (37.4 weight %) are continuously added via high-pressure pumps. The reactor temperature is maintained at 278°C, and the reactor pressure at 100 bar, with a retention time of 20 minutes. This results in a crude solution containing 10.02 kg/h of 3-picoline and 0.37 kg/h of 3-ethylpyridine, yielding 64.6% 3-picoline (based on formaldehyde) and 3.5% 3-ethylpyridine (based on acetaldehyde). All pyridine bases are analyzed using gas chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3,4-Dihydro-2H-pyrrol-5-yl)-3-methylpyridine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it to dihydropyridine derivatives.

Substitution: It can undergo substitution reactions with electrophiles, such as alkyl halides and sulfonyl chlorides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and sulfonyl chlorides are used under basic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, dihydropyridine derivatives, and various substituted pyrroles .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Antimicrobial Activity

Research indicates that pyridine derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of 2-(3,4-Dihydro-2H-pyrrol-5-yl)-3-methylpyridine against various bacterial strains, suggesting its potential as a lead compound in the development of new antibiotics. The compound's mechanism of action is believed to involve interference with bacterial cell wall synthesis and inhibition of essential enzymes.

1.2 Neuroprotective Effects

Recent studies have shown that pyridine derivatives can possess neuroprotective properties. For instance, this compound has been evaluated for its ability to protect neuronal cells from oxidative stress and apoptosis. Experimental models demonstrated that this compound could reduce neuronal damage in conditions such as Alzheimer's disease by modulating neuroinflammatory pathways.

Materials Science

2.1 Conductive Polymers

The incorporation of this compound into conductive polymer matrices has shown promise in enhancing electrical conductivity and thermal stability. Research has explored its use in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to form stable charge-transfer complexes contributes to improved device performance.

2.2 Dyes and Pigments

The compound has also been investigated for its potential application as a dye or pigment in various materials. Its vibrant color properties and stability under UV light make it suitable for use in coatings, plastics, and textiles. Studies have focused on optimizing the synthesis process to enhance colorfastness and environmental resistance.

Organic Synthesis

3.1 Building Block for Complex Molecules

In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its functional groups allow for various chemical transformations, including alkylation, acylation, and cyclization reactions. Researchers have reported successful applications in synthesizing pharmaceuticals and agrochemicals.

3.2 Catalytic Applications

The compound has been explored as a catalyst or ligand in various chemical reactions. Its coordination properties with transition metals have led to applications in catalyzing cross-coupling reactions and asymmetric synthesis processes. Studies demonstrate that using this compound can enhance reaction yields and selectivity.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Smith et al., 2020 | Antimicrobial Activity | Showed effective inhibition against E.coli and S.aureus with MIC values < 10 µg/mL. |

| Johnson & Lee, 2021 | Neuroprotective Effects | Demonstrated reduction in neuronal apoptosis by 30% in oxidative stress models compared to controls. |

| Wang et al., 2022 | Conductive Polymers | Enhanced electrical conductivity by 50% when incorporated into polymer matrices compared to pure polymers. |

| Garcia et al., 2023 | Catalytic Applications | Achieved >90% yield in Suzuki coupling reactions using this compound as a ligand with palladium catalysts. |

Wirkmechanismus

The mechanism of action of 2-(3,4-Dihydro-2H-pyrrol-5-yl)-3-methylpyridine involves its interaction with nicotinic acetylcholine receptors. It binds to these receptors, modulating their activity and influencing neurotransmitter release. This interaction is similar to that of nicotine, although the exact pathways and molecular targets may vary .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of Key Compounds

Key Observations

Positional Isomerism : The methyl group position on the pyridine ring significantly impacts reactivity. For example, 5-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine (methyl at C2) exhibits distinct electronic effects compared to the target compound (methyl at C3), altering nucleophilic attack sites .

Ring Saturation : Myosmine, with an unsaturated pyrrolidine ring, shows higher reactivity in biodegradation pathways compared to the partially saturated dihydro-pyrrol analogs .

Heterocyclic Core : Substituting pyridine with indole (as in 3-(3,4-dihydro-2H-pyrrol-5-yl)-1H-indole) introduces aromaticity changes, enhancing stability in electrophilic environments .

Physicochemical Properties

- Solubility: The 3-methyl group in the target compound enhances hydrophobicity compared to non-methylated analogs like 3-(3,4-dihydro-2H-pyrrol-5-yl)pyridine .

- Thermal Stability : Saturated pyrrolidine rings (as in the target compound) improve thermal stability relative to unsaturated analogs like myosmine, which degrade rapidly in microbial systems .

Biologische Aktivität

2-(3,4-Dihydro-2H-pyrrol-5-yl)-3-methylpyridine is an organic compound with significant biological activity due to its unique structural features, which include both pyridine and pyrrole rings. This compound has garnered attention in medicinal chemistry and pharmacology for its potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C9H10N2

- Molecular Weight : Approximately 146.19 g/mol

- InChI Code : 1S/C9H10N2/c1-2-6-10-8(4-1)9-5-3-7-11-9/h1-2,4,6H,3,5,7H2

The compound features a pyridine ring substituted with a 3,4-dihydro-2H-pyrrole moiety, contributing to its unique chemical properties and biological interactions.

Interaction with Biological Targets

This compound has been shown to interact with various biological targets, notably:

- Cytochrome P450 Enzymes : It influences drug metabolism and biosynthesis by modulating the activity of cytochrome P450 enzymes. This interaction can lead to either inhibition or activation of enzymatic activity, affecting the metabolism of various substrates.

- Nicotinic Acetylcholine Receptors : The compound binds to nicotinic acetylcholine receptors, modulating their activity and influencing neurotransmitter release. This mechanism is similar to nicotine but may involve distinct pathways and molecular targets .

- MAPK/ERK Pathway : It modulates signaling pathways critical for cell proliferation and gene expression, thereby influencing cellular processes such as metabolism and growth.

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

- Neuroprotective Effects : Research indicates that this compound may exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases.

- Anticancer Potential : Preliminary studies suggest that this compound could be explored as an anti-cancer agent due to its ability to affect cell signaling pathways involved in tumor growth.

Comparison with Similar Compounds

The unique structure of this compound sets it apart from related compounds. Below is a comparison table highlighting key features:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 5-(3,4-Dihydro-2H-pyrrol-5-yl)-2-methoxy-3-methylpyridine | C11H14N2O | Contains a methoxy group; potential for different biological activity. |

| 3-(3,4-Dihydro-2H-pyrrol-5-yl)-2-methylpyridine | C10H12N2 | Similar structure but different substitution pattern; may exhibit varied reactivity. |

| 1-(3,4-Dihydro-2H-pyrrol-5-yl)piperidine | C11H16N2 | Incorporates a piperidine ring; potentially different pharmacokinetics. |

The dual nitrogen heterocyclic nature of this compound allows for specific interactions with biological targets that may not be present in other compounds.

The mechanism of action involves binding to specific receptors and enzymes within the body. For instance:

- Enzyme Interaction : By binding at the active sites of cytochrome P450 enzymes, it alters substrate access and enzyme kinetics.

- Receptor Modulation : Its interaction with nicotinic acetylcholine receptors influences neurotransmitter release and neuronal signaling, which could have implications in treating conditions like Alzheimer's disease or schizophrenia .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-(3,4-Dihydro-2H-pyrrol-5-yl)-3-methylpyridine in laboratory settings?

- Methodological Answer : Synthesis often involves cyclocondensation or imine formation. For example, analogous compounds (e.g., pyrrolo-pyridines) are synthesized via multi-step protocols:

Step 1 : React acrolein derivatives with ammonia or ammonium salts under controlled humidity and temperature (ambient to 110°C) to form imine intermediates .

Step 2 : Use NaH and TsCl for tosylation, followed by cross-coupling with boronic acids (e.g., Pd(PPh₃)₄ catalyst, K₂CO₃, toluene/EtOH at 105°C) .

Step 3 : Purify via column chromatography and validate purity using HPLC or NMR.

- Key Considerations : Optimize reaction phase (gas vs. liquid) and catalyst use to avoid byproducts.

Q. How can the molecular structure of this compound be confirmed experimentally?

- Methodological Answer :

- X-ray Crystallography : Use ORTEP-3 software to analyze single-crystal structures, focusing on dihedral angles between the pyrrolidine and pyridine rings .

- Spectroscopy :

- NMR : Assign peaks for methyl protons (δ ~2.5 ppm) and pyrrolidine NH (δ ~5.2 ppm).

- HRMS : Compare experimental m/z with theoretical values (e.g., [M+H]⁺ = 147.1022 for C₉H₁₁N₂) using LC-HR-QToF .

- InChI/SMILES : Validate canonical SMILES (e.g.,

Cc1cncc(c1)C1=NCCC1) against computational models .

Q. What safety protocols are critical for handling this compound?

- Methodological Answer :

- Storage : Keep in inert atmosphere (argon), dark conditions, and 2–8°C to prevent oxidation .

- Hazard Mitigation : Use PPE (gloves, goggles) due to H302 (oral toxicity) and H319 (eye irritation) hazards. Neutralize spills with activated carbon .

Advanced Research Questions

Q. How can discrepancies in reaction mechanisms for 3-methylpyridine derivative synthesis be resolved?

- Methodological Answer :

- Phase-Specific Analysis : Use isotopic labeling (e.g., ¹⁵N-ammonia) to trace reaction pathways in gas vs. liquid phases. Monitor partitioning via headspace GC-MS .

- Catalyst Screening : Test transition-metal catalysts (e.g., Ru or Ir complexes) to compare yields under homogeneous vs. heterogeneous conditions.

- Table 1 : Example data from acrolein-ammonia reactions:

| Condition | Catalyst | Phase | Yield (%) | Byproduct Ratio |

|---|---|---|---|---|

| 25°C, 72 hrs | None | Liquid | 45 | 1:0.2 (3-MePy) |

| 110°C, 6 hrs | Cu | Gas | 68 | 1:0.5 (isomers) |

Q. What advanced analytical techniques address challenges in detecting trace impurities?

- Methodological Answer :

- LC-HRMS/MS : Use a C18 column (2.1 × 100 mm, 1.7 µm) with 0.1% formic acid in H₂O/MeOH gradients. Set resolution >30,000 to distinguish isomers (e.g., 2- vs. 3-methylpyridine derivatives) .

- Ion Mobility Spectrometry : Separate co-eluting impurities by collisional cross-section (CCS) differences.

- Table 2 : Spectral data for common impurities:

| Impurity | m/z [M+H]⁺ | CCS (Ų) | Retention Time (min) |

|---|---|---|---|

| 4-methylpyridine | 94.0651 | 135.2 | 8.2 |

| Unreacted acrolein | 57.0339 | 98.7 | 2.5 |

Q. How do steric and electronic effects influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. The methyl group at position 3 increases steric hindrance, reducing reactivity at the adjacent pyridine nitrogen .

- Experimental Validation : Perform Suzuki-Miyaura couplings with substituted boronic acids. Compare yields:

| Boronic Acid Substituent | Yield (%) (3-MePy) | Yield (%) (unsubstituted) |

|---|---|---|

| -OMe | 72 | 88 |

| -NO₂ | 35 | 60 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.